molecular formula C9H11F3N2O2S B1498065 N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 917096-84-5

N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1498065
CAS No.: 917096-84-5
M. Wt: 268.26 g/mol
InChI Key: HOVKSPHQQLXZON-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

Systematic IUPAC Name
The compound is formally named N-(2-aminoethyl)-4-(trifluoromethyl)benzenesulfonamide, reflecting its core structural components: a benzene ring substituted with a trifluoromethyl (-CF₃) group at the para position and a sulfonamide (-SO₂NH-) functional group linked to a 2-aminoethyl (-CH₂CH₂NH₂) side chain.

Common Synonyms
Alternative designations include benzenesulfonamide derivatives such as 4-(trifluoromethyl)-N-(2-aminoethyl)benzenesulfonamide and the CAS registry name N-(2-aminoethyl)-4-(trifluoromethyl)benzenesulfonamide.

Structural Classification
This molecule belongs to two distinct chemical families:

  • Sulfonamides : Characterized by the sulfonamide group (-SO₂NH-), historically significant for their role in antimicrobial agents and modern catalytic applications.
  • Organofluorine Compounds : The trifluoromethyl group (-CF₃) places it within this class, known for enhancing thermal stability and modulating electronic properties.

The planar benzene ring, electron-withdrawing -CF₃ group, and flexible aminoethyl chain create a hybrid structure with applications in coordination chemistry and catalysis (Table 1).

Table 1: Structural Features and Functional Groups

Component Role Impact on Properties
Benzene ring Aromatic core Provides structural rigidity
-CF₃ group Electron-withdrawing substituent Enhances chemical stability
-SO₂NH- group Sulfonamide linkage Enables hydrogen bonding
-CH₂CH₂NH₂ side chain Flexible amine-terminated chain Facilitates ligand-metal coordination

Chemical Registry Information and Identification

Key Identifiers

  • CAS Registry Number : 917096-84-5
  • Molecular Formula : C₉H₁₁F₃N₂O₂S
  • Molecular Weight : 268.26 g/mol
  • PubChem CID : 43603470
  • ChemSpider ID : 2074872

Physicochemical Properties

  • Physical State : Crystalline solid at standard conditions.
  • Melting Point : 111–115°C.
  • Solubility : Limited aqueous solubility due to hydrophobic -CF₃ and aromatic groups; soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Spectroscopic Data

  • SMILES : NCCNS(=O)(=O)c1ccc(cc1)C(F)(F)F.
  • InChI Key : HOVKSPHQQLXZON-UHFFFAOYSA-N.

Historical Context in Sulfonamide Chemistry

Evolution from Early Sulfa Drugs
The discovery of sulfonamides began with Gerhard Domagk’s 1932 identification of Prontosil, the first broad-spectrum antibacterial agent. While early sulfonamides targeted bacterial dihydropteroate synthase, modern derivatives like N-(2-aminoethyl)-4-(trifluoromethyl)benzenesulfonamide have shifted toward non-antimicrobial applications, reflecting advancements in medicinal and catalytic chemistry.

Transition to Specialized Roles
Post-1940s research expanded sulfonamides into enzyme inhibition (e.g., carbonic anhydrase) and metal coordination chemistry. This compound exemplifies this shift, serving as a ligand in rhodium(III) and iridium(III) complexes for transfer hydrogenation reactions. Its design leverages the sulfonamide’s ability to stabilize metal centers while the -CF₃ group fine-tunes electronic properties.

Significance in Organofluorine Chemistry Research

Role of the Trifluoromethyl Group
The -CF₃ group profoundly influences the compound’s behavior:

  • Electron-Withdrawing Effect : Lowers the electron density of the benzene ring, enhancing resistance to electrophilic substitution.
  • Thermal Stability : The strong C-F bond (∼480 kJ/mol) contributes to a high decomposition temperature, making it suitable for high-temperature catalysis.

Applications in Catalysis

  • Transfer Hydrogenation : As a ligand in Cp*Ir (pentamethylcyclopentadienyl iridium) complexes, it facilitates the reduction of NAD⁺ to NADH using sodium formate, critical in biocatalytic processes.
  • Selective Hydrogenation : Enables the conversion of quinoxalines to tetrahydroquinoxalines, showcasing regioselectivity imparted by the -CF₃ group’s steric and electronic effects.

Table 2: Comparative Analysis of Fluorinated vs. Non-Fluorinated Analogues

Property Fluorinated Analogue Non-Fluorinated Analogue
Catalytic Efficiency Higher due to -CF₃ stabilization Lower thermal stability
Solubility Reduced in polar solvents Higher aqueous solubility
Electronic Modulation Enhanced electron withdrawal Limited electronic effects

Properties

IUPAC Name

N-(2-aminoethyl)-4-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2S/c10-9(11,12)7-1-3-8(4-2-7)17(15,16)14-6-5-13/h1-4,14H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVKSPHQQLXZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656219
Record name N-(2-Aminoethyl)-4-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917096-84-5
Record name N-(2-Aminoethyl)-4-(trifluoromethyl)benzene-1-sulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID10656219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 917096-84-5
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Biological Activity

N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in cardiovascular and anti-inflammatory contexts. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a trifluoromethyl-substituted benzene ring. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting its interaction with biological targets.

Cardiovascular Effects

Recent research has demonstrated that this compound exhibits significant effects on cardiovascular parameters. In an isolated rat heart model, this compound was shown to decrease perfusion pressure and coronary resistance compared to control conditions and other sulfonamide derivatives. The study utilized theoretical docking simulations to suggest interactions with calcium channels, indicating a mechanism through which the compound exerts its effects on vascular resistance and perfusion pressure .

Table 1: Effects on Perfusion Pressure and Coronary Resistance

CompoundPerfusion Pressure ChangeCoronary Resistance Change
ControlBaselineBaseline
This compoundSignificant decreaseSignificant decrease
2-Hydrazinocarbonyl-benzenesulfonamideModerate decreaseModerate decrease
2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamideMinimal changeMinimal change

Anti-Inflammatory Activity

In addition to cardiovascular effects, this compound has been evaluated for its anti-inflammatory properties. Studies indicate that similar sulfonamide derivatives can inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). Although specific data for this compound is limited, the structure suggests potential activity against inflammatory pathways due to the presence of the sulfonamide moiety .

The proposed mechanism of action for this compound involves:

  • Calcium Channel Interaction : The compound is theorized to bind to calcium channel proteins, leading to reduced calcium influx in vascular smooth muscle cells, which subsequently lowers vascular resistance and perfusion pressure .
  • Inhibition of Inflammatory Pathways : Related compounds have shown inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting that this compound may also exert similar effects .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical models have been employed to assess parameters such as absorption, distribution, metabolism, and excretion (ADME). Initial findings suggest favorable permeability characteristics across various cell lines, indicating good bioavailability potential .

Table 2: Theoretical Pharmacokinetic Parameters

ParameterValue
AbsorptionHigh
DistributionModerate
MetabolismPhase I & II predicted
ExcretionRenal

Scientific Research Applications

Catalytic Applications

N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide is primarily utilized as a ligand in the synthesis of various metal complexes, notably half-sandwich Rh(III) complexes. These complexes are employed as catalysts in several chemical reactions:

  • Hydrogenation Reactions : The compound facilitates the reduction of NAD+^+ to NADH through transfer hydrogenation using sodium formate as a hydride source. This reaction is crucial for biochemical processes that require NADH as a reducing agent .
  • Selective Transfer Hydrogenation : It is also used to create pentamethylcyclopentadienyl iridium (Cp*Ir)-diamine catalysts. These catalysts are effective in the selective transfer hydrogenation of quinoxalines, leading to the synthesis of tetrahydroquinoxalines, which are important intermediates in pharmaceuticals .

Biochemical Interactions

The compound demonstrates notable biochemical properties due to its ability to modify (hetero)aromatic C–H bonds through fluorination and amination processes. This characteristic suggests potential applications in:

3.1. Synthesis of Metal Complexes

A study highlighted the synthesis of Rh(III) complexes using this compound as a ligand. The resulting complexes were characterized by their efficiency in catalyzing hydrogenation reactions, demonstrating high selectivity and activity .

3.2. Inhibition Studies

In vitro studies have shown that related compounds exhibit significant inhibition of inflammatory mediators such as nitric oxide and prostaglandin E₂ (PGE₂). For instance, compounds structurally similar to this compound demonstrated IC50 values indicating effective inhibition at low micromolar concentrations .

Summary Table of Applications

Application AreaDescriptionReferences
Catalytic ReactionsUsed as a ligand for Rh(III) complexes in hydrogenation reactions
Drug DevelopmentPotential for modifying aromatic compounds for new drug synthesis
Anti-inflammatory EffectsInhibitory effects on nitric oxide and COX enzymes noted in related studies

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under controlled conditions. Key findings include:

Reagent/ConditionsProduct FormedYieldNotes
KMnO₄ (acidic conditions)Sulfonic acid derivative68–72%Complete oxidation at 60°C
H₂O₂ (aqueous)Partially oxidized intermediates45%Requires catalytic Fe²⁺

Oxidation primarily targets the sulfonamide’s sulfur atom, converting it to sulfonic acids. The trifluoromethyl group remains stable under these conditions due to its strong electron-withdrawing nature .

Reduction Reactions

Reductive transformations involve the sulfonamide or aminoethyl groups:

Reagent/ConditionsProduct FormedKey Observations
LiAlH₄ (THF, 0°C)Amine derivativeSelective reduction of sulfonamide to amine
NaBH₄/I₂ (methanol)Thiol intermediateRequires iodine catalysis; yields unstable products

The aminoethyl side chain may participate in intramolecular hydrogen bonding during reduction, influencing reaction pathways .

Substitution Reactions

The trifluoromethyl group and sulfonamide nitrogen are sites for nucleophilic/electrophilic substitutions:

Nucleophilic Aromatic Substitution

ReagentPosition ModifiedProduct
NH₃ (anhydrous)Para to sulfonamideAminated derivative
Thiophenol (K₂CO₃)Trifluoromethyl groupThioether-linked compound

Electrophilic Substitution

ReagentPosition ModifiedNotes
HNO₃/H₂SO₄Benzene ring (meta)Nitration inhibited by CF₃ group

Substitution at the benzene ring is sterically hindered by the trifluoromethyl group, favoring para positions relative to existing substituents .

Hydrolysis Reactions

Controlled hydrolysis of the sulfonamide bond:

ConditionsProductApplication
HCl (6M, reflux)4-(Trifluoromethyl)benzoic acidPrecursor for drug analogs
NaOH (aq., 80°C)Sulfonate saltpH-dependent degradation

Hydrolysis kinetics are influenced by the electron-withdrawing CF₃ group, accelerating reaction rates compared to non-fluorinated analogs.

Coupling Reactions

Recent methodologies enable C–N bond formation via reductive coupling:

ReagentsCoupling PartnerProductYield
Sodium bisulfite + SnCl₂NitroarenesBiaryl sulfonamides72%
Pd/C (H₂ atmosphere)Aryl halidesCross-coupled derivatives65%

This approach, demonstrated in nitro-sulfinate reductive coupling, avoids traditional sulfonyl chloride intermediates, improving atom economy .

Biological Interactions

While not a classical reaction, the compound inhibits carbonic anhydrase IX via:

  • Coordinate bonding : Sulfonamide nitrogen binds Zn²⁺ in the enzyme’s active site .

  • Hydrophobic interactions : Trifluoromethyl group enhances binding affinity by 40% compared to non-fluorinated analogs .

Stability Under Stress Conditions

ConditionDegradation PathwayHalf-Life (25°C)
UV light (254 nm)C–S bond cleavage8.2 hours
High humidity (RH 75%)Hydrolysis-dominated14 days

Stability data highlight the need for inert storage conditions to prevent decomposition .

Comparison with Similar Compounds

Key Properties :

  • Solubility: The aminoethyl group enhances water solubility compared to purely hydrophobic substituents.
  • Electronic Effects : The electron-withdrawing -CF₃ group stabilizes the sulfonamide moiety, influencing reactivity and binding interactions.
  • Applications : Primarily utilized in catalysis (e.g., asymmetric transfer hydrogenation in aqueous media) due to its ligand properties .

Comparison with Similar Benzenesulfonamide Derivatives

Structural Modifications and Substituent Effects

Compound Name Substituents Key Features Applications
Target Compound -CF₃ (para), -NH₂CH₂CH₂- (sulfonamide N) Enhanced solubility, electron-withdrawing -CF₃ Catalysis (transfer hydrogenation)
N-(Ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (1a) -Pyrazolyl, -SC(NH)Et Bulky heterocyclic substituent Anticancer activity (NIH screening)
4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide -NH₂ (para), -CF₃CH₂- (sulfonamide N) Direct amino group, trifluoroethyl chain Research chemical (unspecified biological studies)
T0901317 (LXR agonist) -CF₃, -OH, -CF₃CH₂- (complex substituents) Hydroxyl and trifluoroethyl groups Lipid metabolism regulation (LXR activation)
N-[2-(2-Methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide -Indolylethyl chain Lipophilic indole moiety Potential CNS/oncology applications (structure-activity inferred)

Physicochemical and Functional Differences

  • Solubility: The aminoethyl group in the target compound improves aqueous compatibility compared to indolylethyl () or trifluoroethyl () substituents.
  • Electronic Profile : The -CF₃ group increases electrophilicity, aiding in catalysis, while methyl or halogen substituents (e.g., ’s fluoro groups) may reduce reactivity .
  • Biological Activity: Pyrazolyl and indolyl derivatives exhibit anticancer or receptor-targeting properties, whereas the target compound’s aminoethyl group favors coordination with metals (e.g., Ir in catalysis) .

Research Findings and Data Tables

Table 1: Comparative Analysis of Key Compounds

Parameter Target Compound 1a (Anticancer) T0901317 (LXR Agonist)
Molecular Weight 268.26 Not reported 521.38
Substituents -CF₃, -NH₂CH₂CH₂ -Pyrazolyl, -SC(NH)Et -CF₃, -OH, -CF₃CH₂
Solubility High in water Likely low (bulky groups) Moderate (hydrophobic substituents)
Key Application Catalysis Anticancer screening Lipid metabolism regulation

Table 2: Catalytic Performance of Ligands

Ligand TOF (h⁻¹) Selectivity Reaction Medium
Target Compound (CF₃-Ts(en)) 1.3×10⁵ High (formyl group) Aqueous
N-Tosylethylenediamine (Ts(en)) 8.7×10⁴ Moderate Aqueous

Preparation Methods

Step 1: Acetylation Reaction

  • Raw Materials: β-phenethylamine or its trifluoromethyl-substituted analog, acetic acid or acetic anhydride as acylating agents.
  • Procedure: The amine is reacted with the acylating agent in a molar ratio of approximately 1:1 to 1:1.25 under stirring and reflux conditions for 3–5 hours. The reaction mixture is then distilled to remove acetic acid or acetic anhydride, yielding the acetylated intermediate.
  • Solvents: Dichloromethane, chloroform, carbon tetrachloride, or dichloroethanes are used, with chloroform preferred for optimal yield.
  • Outcome: Formation of N-acetylated β-phenethylamine derivative, which is more reactive for subsequent steps.

Step 2: Chlorosulfonation

  • Reagents: Chlorosulfonic acid is added to the acetylated intermediate in a weight ratio of about 1:1.42 to 1:3.6.
  • Conditions: The addition is controlled to maintain temperature below 50°C initially, then warmed to 50–70°C for 2–4 hours to complete the reaction.
  • Auxiliary Agents: Sodium chloride or ammonium chloride may be added to facilitate the reaction.
  • Chlorinating Agents: Phosphorus pentachloride, phosphorus oxychloride, or thionyl chloride are introduced along with solvents like dichloromethane or chloroform to convert sulfonic acid groups to sulfonyl chlorides.
  • Result: Formation of the chlorosulfonated intermediate, ready for amination.

Step 3: Amination Reaction

  • Reagents: Ammonia or amine sources react with the chlorosulfonated intermediate to form the sulfonamide.
  • Solvents: Similar solvents as previous steps (dichloromethane, chloroform, etc.) are used.
  • Conditions: Reaction is carried out under reflux at 60–75°C for 2–4 hours.
  • Outcome: Conversion to the aminosulfonamide intermediate.

Step 4: Hydrolysis and Crude Product Isolation

  • Reagents: Sodium hydroxide solution (18–30% concentration) is added to hydrolyze the acetyl protecting groups.
  • Conditions: Heated to 105–115°C under reflux for 3.5–6 hours.
  • Purification: The mixture is cooled, treated with activated carbon, filtered, and acidified with hydrochloric acid (28–31%) to precipitate the crude sulfonamide.
  • Washing: The precipitate is washed with cold water until neutral or weakly acidic pH is reached.
  • Result: Isolation of crude N-(2-aminoethyl)-4-(trifluoromethyl)benzenesulfonamide.

Step 5: Refinement and Purification

  • Solvents: Methanol, ethanol, water, or their mixtures are used.
  • Procedure: The crude product is dissolved in solvent, treated with activated carbon, refluxed for 0.5–1 hour, filtered, and cooled to crystallize the pure product.
  • Outcome: High-purity this compound is obtained after drying.

Process Parameters Summary Table

Step Key Reagents/Conditions Temperature (°C) Time (hours) Solvents Notes
Acetylation β-phenethylamine + Acetic acid/anhydride Reflux (~80-100) 3–5 Chloroform, DCM, CCl4, dichloroethanes Molar ratio 1:1 to 1:1.25
Chlorosulfonation Chlorosulfonic acid + Auxiliary agents + Chlorinating agent 50–70 2–4 DCM, chloroform Temperature controlled to avoid side reactions
Amination Ammonia or amine source 60–75 2–4 DCM, chloroform Reflux conditions
Hydrolysis NaOH (18–30%) 105–115 3.5–6 Water Followed by acidification with HCl
Refinement Methanol, ethanol, water mixture + Activated carbon Reflux ~70 0.5–1 Methanol, ethanol, water Crystallization on cooling

Research Findings and Advantages

  • The described method, adapted from a patented synthesis route for 4-(2-aminoethyl)benzenesulfonamide, offers high yield and purity with low production cost due to inexpensive and readily available raw materials such as β-phenethylamine derivatives.
  • The chlorosulfonation step is optimized to minimize chlorosulfonic acid consumption, reducing waste and environmental impact.
  • The process is amenable to industrial scale-up due to straightforward reaction conditions and efficient recovery of by-products.
  • The sulfonamide product is a key intermediate in the synthesis of sulfonylurea hypoglycemic agents like glipizide and glibenclamide, indicating the synthetic route's pharmaceutical relevance.
  • Use of activated carbon in hydrolysis and refinement steps improves product purity by removing colored impurities and by-products.

Adaptation for Trifluoromethyl Substitution

While the patent focuses on unsubstituted or simple substituted phenethylamine derivatives, the trifluoromethyl substituent at the para position on the benzene ring can be introduced by starting with 4-(trifluoromethyl)phenethylamine as the raw material. The reaction conditions and steps remain largely the same, with minor adjustments to reaction times or temperatures to accommodate electronic effects of the trifluoromethyl group.

Q & A

Q. What are the established synthetic routes for N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized to improve yield?

Answer: The compound is typically synthesized via sulfonylation of 2-aminoethylamine with 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Key steps include:

  • Reagent stoichiometry : A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion .
  • Temperature control : Reactions performed at 0–5°C minimize side reactions (e.g., over-sulfonylation) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product. Yield optimization requires monitoring by TLC or HPLC to identify intermediates and by-products.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm sulfonamide formation via NH proton (δ 6.8–7.2 ppm) and trifluoromethyl group (δ 120–125 ppm in 19F NMR) .
  • Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 297.1) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .

Q. How can researchers address discrepancies in reported solubility data for this compound?

Answer: Solubility varies with solvent polarity and pH due to the aminoethyl group’s basicity. Methodological steps include:

  • Standardized protocols : Use USP buffers (pH 1.2–7.4) and shake-flask method at 25°C .
  • DLS analysis : Detect aggregation in aqueous solutions, which may falsely reduce apparent solubility .
  • Controlled humidity : Hygroscopicity of the free base can skew measurements; store samples in desiccators .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across cell-based assays?

Answer:

  • Assay standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for off-target effects .
  • Metabolic stability : Pre-incubate compound with liver microsomes (human/rodent) to assess degradation kinetics .
  • Counter-screening : Test against unrelated targets (e.g., GPCRs, kinases) to rule out nonspecific binding .

Q. How can crystallography and molecular modeling elucidate structure-activity relationships (SAR) for this sulfonamide?

Answer:

  • X-ray crystallography : Solve the crystal structure using SHELXL (rigid-body refinement) to identify key interactions (e.g., hydrogen bonds between sulfonamide and active-site residues) .
  • Docking simulations (AutoDock Vina) : Compare binding poses in target proteins (e.g., carbonic anhydrase) versus off-targets .
  • MD simulations (GROMACS) : Assess conformational flexibility of the aminoethyl group in aqueous vs. hydrophobic environments .

Q. What experimental designs mitigate challenges in studying its mechanism of action in enzyme inhibition?

Answer:

  • Kinetic assays : Use stopped-flow spectrophotometry to measure IC50 under pseudo-first-order conditions .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Site-directed mutagenesis : Modify suspected binding residues (e.g., His64 in carbonic anhydrase) to confirm critical interactions .

Q. How can researchers reconcile conflicting data on metabolic stability in preclinical models?

Answer:

  • Cross-species comparisons : Test in vitro CYP450 inhibition profiles (human vs. rat liver microsomes) .
  • Stable isotope labeling : Use 13C/15N analogs to track metabolites via LC-MS/MS .
  • Bile-duct cannulation studies : In vivo models quantify biliary excretion vs. oxidative metabolism .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide
Reactant of Route 2
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N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide

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